Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]-
Description
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Properties
Molecular Formula |
C17H37N7O2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide |
InChI |
InChI=1S/C17H37N7O2/c18-9-7-12-20-10-5-6-13-22-17(26)14-23-16(25)8-3-1-2-4-11-21-15-24-19/h15,20H,1-14,18-19H2,(H,21,24)(H,22,26)(H,23,25) |
InChI Key |
RRMWDRFYCRZPPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)NCC(=O)NCCCCNCCCN |
Origin of Product |
United States |
Biological Activity
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]- is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a heptanamide backbone, multiple amino groups, and a unique oxoethyl moiety, which contribute to its biological activity and therapeutic applications.
Structural Characteristics
The compound's molecular formula is , and it features a seven-carbon chain linked to an amide group. This structure enhances its interaction capabilities with various biological targets, making it a candidate for further research in pharmacology.
Key Structural Features:
| Feature | Description |
|---|---|
| Backbone | Heptanamide structure |
| Functional Groups | Multiple amino groups, oxoethyl moiety |
| Potential Interactions | Binding with proteins and metal ions |
Enzyme Inhibition
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]- exhibits significant biological activity primarily through its potential as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and cellular processes. Inhibition of these enzymes can lead to altered gene expression patterns, making this compound a candidate for cancer therapy and other therapeutic applications.
Interaction Studies
Preliminary studies indicate that the compound may effectively interact with metal ions due to its hydroxamic acid functionality. This interaction could elucidate its mechanism of action and enhance its therapeutic potential. The binding affinity of Heptanamide towards proteins is also an area of interest, as it may form noncovalent bonds with various biological macromolecules .
Case Studies and Research Findings
Research has highlighted the similarities between Heptanamide and other known HDAC inhibitors. For instance, compounds like CUDC-101 and Suberoylanilide Hydroxamic Acid share structural characteristics that confer similar biological activities. These compounds are utilized in cancer research due to their ability to modulate gene expression through HDAC inhibition .
Comparative Analysis of Similar Compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| CUDC-101 | C₁₃H₁₈N₂O₃ | HDAC inhibitor used in cancer therapy |
| Suberoylanilide Hydroxamic Acid | C₁₃H₁₅N₃O₃ | Known HDAC inhibitor; used in cancer research |
| Valproic Acid Hydroxamic Acid | C₁₄H₁₉NO₂ | Combines anticonvulsant properties with HDAC inhibition |
Synthesis Pathways
The synthesis of Heptanamide involves multi-step synthetic pathways common to similar compounds. Techniques such as solid-phase synthesis and solution-phase reactions are often employed to construct the complex structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
